benzil is a metabolite found in or produced by Saccharomyces cerevisiae.
Benzil
CAS No.: 134-81-6
Cat. No.: VC0520866
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134-81-6 |
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Molecular Formula | C14H10O2 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 1,2-diphenylethane-1,2-dione |
Standard InChI | InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H |
Standard InChI Key | WURBFLDFSFBTLW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |
Appearance | Solid powder |
Boiling Point | 347.0 °C |
Melting Point | 94.8 °C |
Introduction
Chemical and Physical Properties
Benzil exhibits distinct physicochemical characteristics that underpin its utility in diverse applications. As a diketone, its structure features a central carbon-carbon bond measuring 1.54 Å, indicative of minimal π-bonding between carbonyl groups . The phenyl rings are twisted at a dihedral angle of 117°, contributing to its non-planar conformation .
Thermodynamic and Solubility Profiles
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Solubility: Sparingly soluble in water (0.05–0.2 g/100 mL at 20°C) but highly soluble in organic solvents like ethanol, acetone, and chloroform .
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Dipole Moment: 3.89 Debye, reflecting polar carbonyl groups .
Benzil’s weak basicity () and ionization potential (7.5–7.7 eV) further highlight its electronic structure .
Synthesis and Manufacturing
Benzil is predominantly synthesized via oxidation of benzoin, a reaction catalyzed by nitric acid or metal ions like copper(II) acetate 9.
Traditional Oxidation Methods
Nitric Acid-Mediated Oxidation:
Benzoin reacts with concentrated nitric acid under reflux, yielding benzil and nitrogen dioxide gas9 . This exothermic process achieves yields exceeding 90% after recrystallization :
Copper(II) Acetate Oxidation:
A milder alternative employs copper(II) acetate in acetic acid, avoiding corrosive nitric acid :
Modern Catalytic Approaches
Recent advances emphasize eco-friendly catalysts, such as immobilized transition metals or organocatalysts, to enhance selectivity and reduce waste .
Industrial and Research Applications
Benzil’s bifunctional carbonyl groups enable diverse applications:
Polymer Chemistry
As a photoinitiator, benzil absorbs UV light (λ = 260 nm), generating free radicals that crosslink polymers . Though less efficient than modern alternatives (e.g., 2,2-dimethoxy-2-phenylacetophenone), its photobleaching property allows deep curing in thick materials .
Pharmaceutical Intermediate
Benzil inhibits human carboxylesterases (CES), enzymes critical for drug metabolism, making it a candidate for prodrug design . Derivatives like benzil-hydrazones exhibit anticholinesterase activity, showing promise against Alzheimer’s disease .
Organic Synthesis
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Benzilic Acid Rearrangement: Base-catalyzed rearrangement to benzilic acid, a precursor to anticonvulsants like phenytoin .
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Tetraphenylcyclopentadienone Synthesis: Aldol condensation with 1,3-diphenylacetone yields this cycloaddition substrate .
Spectroscopic and Computational Insights
Vibrational and Electronic Properties
Infrared (IR) and Raman spectra reveal strong C=O stretches at 1,670 cm⁻¹ . Density functional theory (DFT) calculations corroborate experimental data, showing a HOMO-LUMO gap of 2.919 eV, indicative of benzil’s soft nature .
Nonlinear Optical (NLO) Behavior
Benzil’s first hyperpolarizability () surpasses urea by 11-fold, qualifying it as an NLO material .
Recent Advances and Future Directions
Luminescent Derivatives
Substituents at ortho and meta positions alter benzil’s electronic states, enabling tunable fluorescence and phosphorescence . For instance, para-CF derivatives exhibit mechanochromism, reversibly switching emission colors under stress .
Biomedical Innovations
Benzil-hydrazone derivatives demonstrate potent acetylcholinesterase inhibition (), highlighting potential for Alzheimer’s therapy .
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